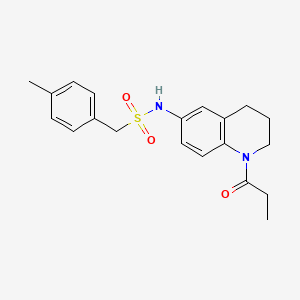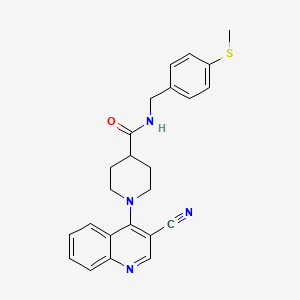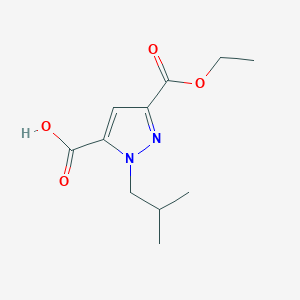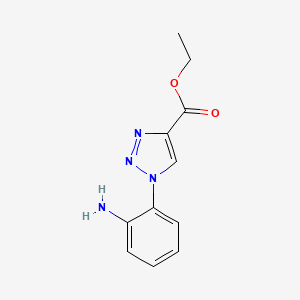![molecular formula C19H20BrN3O4 B2756858 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-00-2](/img/structure/B2756858.png)
1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this typically belong to the class of organic compounds known as ureas, which contain a functional group with the structure (R1)(R2)N-CO-N(R3)(R4), where R1, R2, R3, and R4 can be a variety of atoms and groups of atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form the urea functional group . The specific synthesis pathway would depend on the exact structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure would depend on the specific atoms and groups present in the compound .Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its structure. Ureas, for example, can react with water to form amines and carbon dioxide . The specific reactions would depend on the other functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using a variety of laboratory techniques . These properties are influenced by the structure of the compound .Scientific Research Applications
Chemical Structure and Interactions
The research on similar compounds has explored the structural configurations and interactions of bromophenyl and urea derivatives. For instance, a study on N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea reveals the cis and trans positions of bromophenyl and chlorophenyl groups across the C—N bonds relative to the urea carbonyl O atom, demonstrating how molecular structure influences interaction patterns through hydrogen bonding within dimers (Yamin & Mardi, 2003).
Anticancer Activity
Diaryl ureas, including derivatives similar to the compound , have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, showing significant effects. This highlights their potential as anticancer agents and suggests a pathway for the development of new therapeutic agents (Jian Feng et al., 2020).
Modulation of Neural Systems
Research on compounds acting on orexin receptors, such as selective OX1R antagonists, has shown to influence compulsive behavior, including food consumption in binge eating models. This suggests the compound's framework could be applied in studying neural systems related to arousal, stress, and compulsive disorders (Piccoli et al., 2012).
Molecular Complexation and Unfolding
Studies on heterocyclic ureas have explored their ability to form multiply hydrogen-bonded complexes, unfolding to reveal sheet-like structures. This behavior is crucial in understanding molecular self-assembly and the design of new materials with specific folding and unfolding characteristics (Corbin et al., 2001).
Antimicrobial Properties
Novel imidazole ureas with dioxaphospholanes have been synthesized and evaluated for antimicrobial activity, presenting a new avenue for the development of antimicrobial agents. These findings provide a basis for further exploration into urea derivatives as potential antimicrobial compounds (Rani et al., 2014).
Inhibition of CNS Agents
The anxiolytic and muscle-relaxant properties of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, demonstrated through pharmacological screening, indicate the potential of such compounds in modulating central nervous system activities. This suggests a promising direction for the development of new treatments for anxiety and muscle tension disorders (Rasmussen et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4/c1-26-16-8-7-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-12(20)4-6-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMMBZRRWXAZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2756777.png)
![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756779.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(trifluoromethyl)phenyl]pyrrole-2-sulfonamide](/img/structure/B2756781.png)
![7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756783.png)

![1-((2-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2756787.png)



![2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide](/img/structure/B2756794.png)

![Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2756796.png)
